3,4-Dichloropicolinamide

Vue d'ensemble

Description

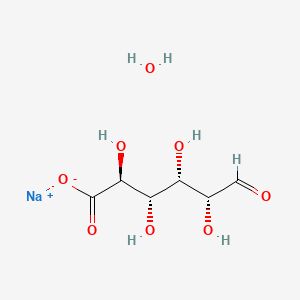

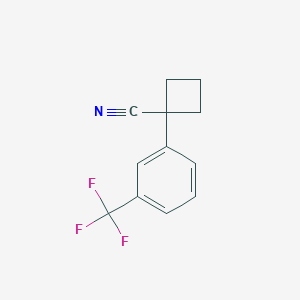

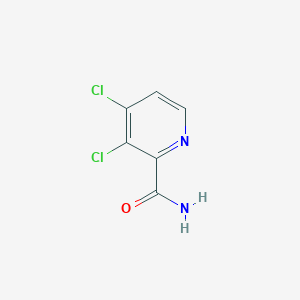

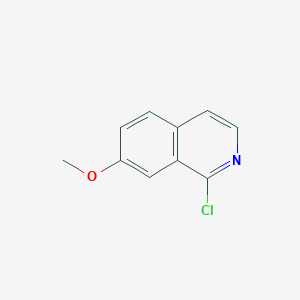

3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .

Molecular Structure Analysis

The IUPAC name for 3,4-Dichloropicolinamide is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .

Physical And Chemical Properties Analysis

3,4-Dichloropicolinamide has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .

Applications De Recherche Scientifique

1. Herbicide Toxicity and Environmental Impact

3,4-Dichloropicolinamide derivatives, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. Studies have extensively analyzed their impact on the environment, including the toxicity and mutagenicity of these compounds. For instance, Zuanazzi et al. (2020) conducted a scientometric review, focusing on the global trends and gaps in studies about 2,4-D herbicide toxicity. They highlighted the rapid advancement in research on 2,4-D's toxicology and mutagenicity, revealing the need for further studies in areas like molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Biodegradation and Environmental Remediation

Research has also focused on the biodegradation of 3,4-dichloroaniline, a compound related to 3,4-Dichloropicolinamide, highlighting its environmental implications. Wang et al. (2012) investigated the ability of the green alga Chlorella pyrenoidosa to degrade and remove 3,4-dichloroaniline in water. They found a significant reduction in the concentration of this pollutant, suggesting the potential of using microalgae for environmental remediation of water bodies contaminated with such pollutants (Wang, Poon, & Cai, 2012).

3. Oxidative Stress and Ecotoxicology

The impact of 3,4-dichloroaniline and its analogs on aquatic organisms has been a topic of interest in ecotoxicology. Li et al. (2003) explored the oxidative stress response in the liver of crucian carp (Carassius auratus) after exposure to 3,4-dichloroaniline. Their study provided insights into the compound's potential to cause oxidative stress and lipid peroxidation in aquatic species, thus highlighting ecological concerns (Li, Yin, Zhou, Hu, & Wang, 2003).

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCCTFCRIPTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631159 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloropicolinamide | |

CAS RN |

1025720-99-3 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)